molecular formula C11H8F2N2O2 B3213437 methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1119299-71-6

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B3213437
CAS RN: 1119299-71-6
M. Wt: 238.19 g/mol
InChI Key: RSBQNCZUYMHNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxylates, which have been extensively studied for their biological activities.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has several advantages as a research tool, including its high purity level, stability, and ease of synthesis. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate. One of the potential applications of this compound is in the development of new drugs for the treatment of pain and inflammation-related disorders, such as arthritis and cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties and optimal dosage regimen.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity towards COX-2 and potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. Further studies are needed to fully understand the potential applications and limitations of this compound in scientific research.

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQNCZUYMHNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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